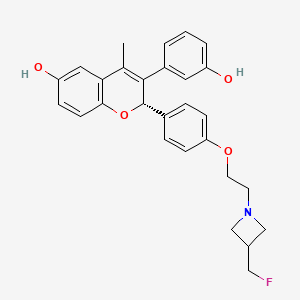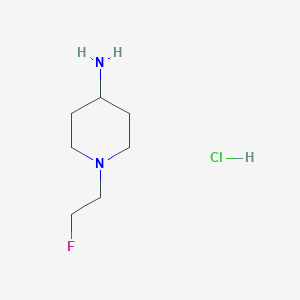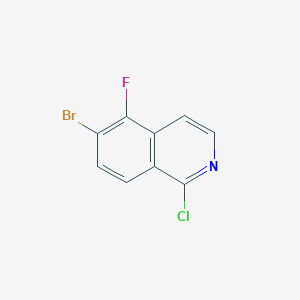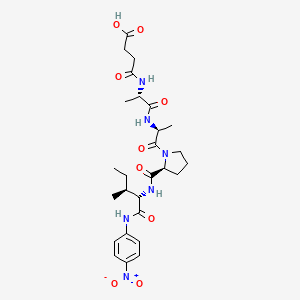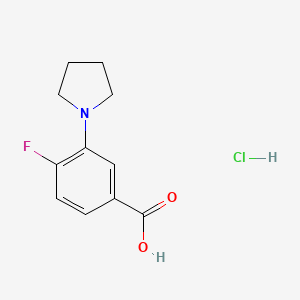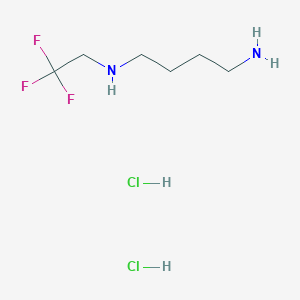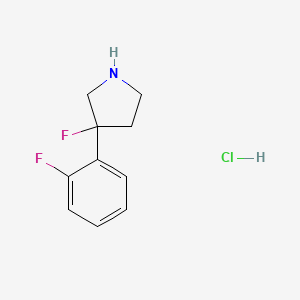
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803561-18-3 . It has a molecular weight of 219.66 . It is stored at a temperature of -10 degrees and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride . The InChI code is 1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.66 . It is in the form of a powder . The storage temperature is -10 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Molecules : This compound is integral in synthesizing new heterocyclic molecules with potential applications in drug discovery and material science. For instance, the synthesis, characterization, and reactivity studies of heterocyclic compounds, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involve complex reactions where 3-Fluoro derivatives play a crucial role. These molecules are characterized for their structural, electronic, and optical properties, indicating their utility in non-linear optics and as potential anti-cancer drugs (Murthy et al., 2017).
Chemosensors : The compound's derivatives are used in the synthesis of chemosensors for detecting metal ions. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate demonstrates selective sensing abilities for Al(3+) ions, showcasing its application in environmental monitoring and biochemical assays (Maity & Govindaraju, 2010).
Organocatalysis : In the realm of organocatalysis, fluorinated derivatives of pyrrolidine, including 3-Fluoro-3-(2-fluorophenyl)pyrrolidine, are explored for their potential to influence reaction pathways and outcomes. These studies delve into how the introduction of fluorine atoms affects the molecule's reactivity and selectivity in catalytic processes, offering insights into designing more efficient catalysts for organic synthesis (Sparr et al., 2009).
Radiolabeling for Imaging : The fluorination of pyrrolidine derivatives is also significant in the synthesis of radiolabeled compounds for imaging purposes. These fluorinated radioligands are valuable in positron emission tomography (PET) imaging, aiding in the study of biological pathways and drug interactions within the body. The synthesis approach and application in imaging provide crucial information for developing diagnostic tools (Eskola et al., 2002).
Fluorinated Ligands for Drug Discovery : The structural modification of pyrrolidine rings by fluorination is critical in the development of ligands for targeted protein degradation. Research into 3-fluoro-4-hydroxyprolines, derived from pyrrolidine substrates, demonstrates their utility in modulating molecular recognition by biological systems, with implications for drug design and therapeutic applications (Testa et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-fluoro-3-(2-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFXSWWNVHQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
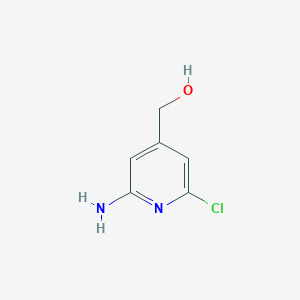
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)

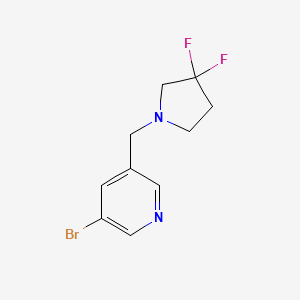
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
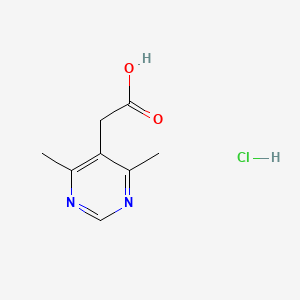
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
